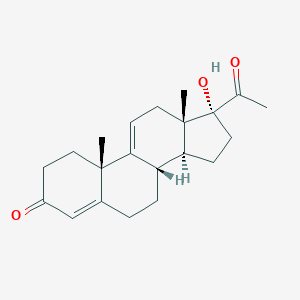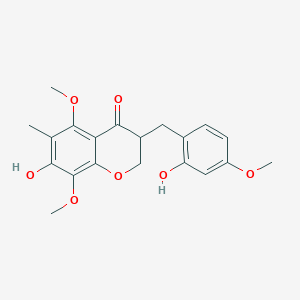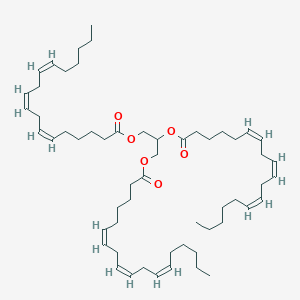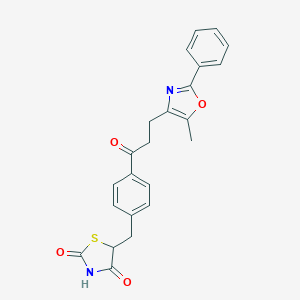
Haloxyfop-P-methyl
概要
説明
Haloxyfop-P-methyl is an aryloxyphenoxypropionate herbicide. It can be absorbed by roots or foliage and hampers lipogenesis and increases oxidative stress in target plants . It is a selective herbicide, absorbed by the foliage and roots, and hydrolysed to haloxyfop-P, which is translocated to meristematic tissues, and inhibits their growth .
Synthesis Analysis
The preparation of haloxyfop-P-methyl involves reaction solvents like N-Methyl pyrrolidone, with a reaction temperature of 25-30℃, and the reaction time is 10 hours .Molecular Structure Analysis
Haloxyfop-P-methyl has a molecular formula of C16H13ClF3NO4, with an average mass of 375.727 Da and a monoisotopic mass of 375.048523 Da .Chemical Reactions Analysis
Haloxyfop-P-methyl is hydrolytically stable at pH 4 . The absorbed methyl ester will rapidly be hydrolysed to the parent acid .Physical And Chemical Properties Analysis
Haloxyfop-P-methyl has a low volatility (vapour pressure: 2.6 x 10-5 P at 20°C). It is slightly soluble in water; the solubility is somewhat influenced by pH in the range between 5 and 9 . It has a density of 0.968, boiling point of 390.8±42.0 °C (Predicted), flashing point of 2°C, and refractive index of 1.513 .科学的研究の応用
Herbicide in Agriculture
Haloxyfop-P-methyl is used as an active ingredient in herbicide products used on crops . It has been evaluated for its use on various crops including carrots , fodder legumes (peas and beans) , rape seed , soya bean and sugar beet .
Weed Control in Cotton Fields
In China’s cotton fields, Haloxyfop-P-methyl has been used to control Digitaria sanguinalis (L.) Scop. , a devastating weed species . This weed has developed resistance to Haloxyfop-P-methyl due to years of continuous and intensive use .
Study of Herbicide Resistance
Research has been conducted to understand the scale and level of Haloxyfop-P-methyl resistance in Digitaria sanguinalis . The study involved monitoring the resistance of 65 D. sanguinalis populations from eight cotton production provinces in China .
Enzyme Activity Research
Haloxyfop-P-methyl has been used in studies to observe the activity of resistance-related enzymes in weeds . The enzymes include acetyl-CoA carboxylase (ACCase) , glutathione S-transferase (GSTs) , nicotinamide-adenine dinucleotide phosphate (NADPH) and carboxylesterase (CarE) .
Ecotoxicological Studies
Research has been conducted to evaluate the effects of Haloxyfop-P-methyl on the anti-predatory behavior of female Swiss mice . The study found that animals exposed to the herbicide were incapable of recognizing the snake as a potential predator .
Marine Ecology
Studies have been conducted to evaluate the acute toxicity of Haloxyfop-P-methyl to marine organisms . This is important to avoid the ecological risk caused by the application of Haloxyfop-P-methyl in the prevention and control of Spartina alterniflora .
作用機序
Target of Action
Haloxyfop-P-methyl, an aryloxyphenoxypropionate herbicide, primarily targets the enzyme Acetyl-CoA carboxylase 2 . This enzyme plays a crucial role in the biosynthesis of fatty acids, a process vital for plant growth and development .
Mode of Action
Haloxyfop-P-methyl is absorbed through both the foliage and roots of plants . Once absorbed, it inhibits the activity of Acetyl-CoA carboxylase 2 . This inhibition disrupts the biosynthesis of fatty acids, leading to the cessation of plant growth and eventually plant death .
Biochemical Pathways
The primary biochemical pathway affected by Haloxyfop-P-methyl is the fatty acid biosynthesis pathway. By inhibiting Acetyl-CoA carboxylase 2, Haloxyfop-P-methyl disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in the synthesis of fatty acids . The disruption of this pathway leads to a deficiency in essential fatty acids, impairing cell membrane integrity and function, and ultimately leading to plant death .
Pharmacokinetics
The pharmacokinetics of Haloxyfop-P-methyl involves absorption, distribution, metabolism, and excretion (ADME). It’s known that Haloxyfop-P-methyl is chemically labile and can be hydrolyzed in soil environments .
Result of Action
The inhibition of fatty acid biosynthesis by Haloxyfop-P-methyl leads to a series of cellular effects. The most notable is the disruption of cell membrane integrity due to a deficiency in essential fatty acids . This disruption impairs the normal functioning of cells, leading to growth cessation and plant death .
Action Environment
The action of Haloxyfop-P-methyl can be influenced by various environmental factors. For instance, its hydrolysis in soil indicates that soil properties such as pH and moisture content can affect its stability and efficacy . Furthermore, the compound’s absorption can be influenced by the plant’s growth stage and environmental conditions at the time of application .
Safety and Hazards
将来の方向性
The use of Haloxyfop-P-methyl has been associated with anti-predatory response deficit in mice exposed to it at predicted environmentally relevant concentrations . This indicates the ecotoxicological potential of the herbicide, as anti-predatory behavior disorders may affect preys’ responses and population dynamics .
特性
IUPAC Name |
methyl (2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWTRQUCLNFOM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058249 | |
| Record name | Haloxyfop-P-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Haloxyfop-P-methyl | |
CAS RN |
72619-32-0 | |
| Record name | Haloxyfop-P-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72619-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloxyfop-P-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072619320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloxyfop-P-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOXYFOP-P-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD796HHTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Haloxyfop-P-methyl?
A: Haloxyfop-P-methyl is an aryloxyphenoxypropionate (AOPP) herbicide that targets Acetyl-CoA Carboxylase (ACCase) in susceptible plants. [, ]
Q2: How does Haloxyfop-P-methyl affect plants?
A: Haloxyfop-P-methyl inhibits ACCase, an enzyme crucial for fatty acid biosynthesis. Disrupting this process leads to the inhibition of lipid synthesis, ultimately resulting in plant death. [, , , ]
Q3: Are there other mechanisms of action besides ACCase inhibition?
A: Research suggests Haloxyfop-P-methyl can also induce oxidative stress in plants, contributing to its herbicidal effect. [, ]
Q4: Is there any spectroscopic data available for Haloxyfop-P-methyl?
A4: The research papers provided do not delve into the spectroscopic characterization of Haloxyfop-P-methyl.
Q5: Does Haloxyfop-P-methyl interact with other substances in the environment?
A: Studies have shown that the presence of straw residue from no-till farming can influence the movement of Haloxyfop-P-methyl through the soil. [] In wet straw conditions, less herbicide reaches the soil compared to dry straw. []
Q6: How does rainfall affect Haloxyfop-P-methyl movement in the field?
A: Simulations of rainfall after Haloxyfop-P-methyl application demonstrate that herbicide movement through straw is enhanced under wet conditions compared to dry conditions. []
Q7: What are the main applications of Haloxyfop-P-methyl?
A: Haloxyfop-P-methyl is primarily used for controlling grass weeds in various crops, including cotton, soybean, eucalyptus, and tobacco fields. [, , , , , , ]
Q8: Have there been any computational studies on Haloxyfop-P-methyl?
A8: The provided research papers do not provide details on computational chemistry or modeling studies conducted on Haloxyfop-P-methyl.
Q9: How does the structure of Haloxyfop-P-methyl relate to its activity?
A: While specific SAR studies are not detailed in the provided papers, the research highlights that modifications in the spacer-arm length of Haloxyfop-P-methyl haptens used in enzyme-linked immunosorbent assay (ELISA) development can impact assay sensitivity. [] This suggests that even minor structural changes can influence the compound's interaction with biological systems.
Q10: What formulations of Haloxyfop-P-methyl are available?
A: Research mentions formulations such as emulsifiable concentrate (EC) and water dispersible granule. [, , , ]
Q11: Are there any specific formulation strategies mentioned to improve Haloxyfop-P-methyl?
A: One study explores the incorporation of adjuvants, specifically those derived from sources other than oil, in Haloxyfop-P-methyl granular formulations to potentially enhance its efficacy. []
Q12: What are the safety considerations for using Haloxyfop-P-methyl?
A: Although generally considered safe for many crops, certain studies indicate potential phytotoxic effects on some species like soybean. [, ]
Q13: How is Haloxyfop-P-methyl metabolized in plants?
A: Research suggests the involvement of cytochrome P450 enzymes in the metabolism of Haloxyfop-P-methyl, contributing to non-target site-based resistance in some weed species. [, ]
Q14: What methods are used to study Haloxyfop-P-methyl's effectiveness?
A: Researchers utilize greenhouse and field experiments to assess the efficacy of Haloxyfop-P-methyl in controlling various weed species. [, , , , , , , , , , , , , , , ]
Q15: Is there evidence of resistance to Haloxyfop-P-methyl?
A: Yes, studies have reported the development of resistance to Haloxyfop-P-methyl in various weed species, including Digitaria sanguinalis and Lolium perenne ssp. multiflorum. [, , , ]
Q16: What are the mechanisms of resistance to Haloxyfop-P-methyl?
A: Research identifies both target-site and non-target-site resistance mechanisms. Target-site resistance involves mutations in the ACCase gene, leading to insensitivity to the herbicide. [, , ] Non-target-site resistance can involve enhanced herbicide metabolism by cytochrome P450 enzymes, reducing the amount of active compound reaching the target site. [, ]
Q17: Is there cross-resistance with other herbicides?
A: Cross-resistance to other ACCase-inhibiting herbicides, particularly those within the aryloxyphenoxypropionate (AOPP) group, has been observed in resistant weed populations. [, ] The specific cross-resistance pattern can vary depending on the resistance mechanism involved.
Q18: What is known about the toxicity of Haloxyfop-P-methyl?
A: A study on rats found that Haloxyfop-P-methyl exposure led to alterations in liver and kidney function, oxidative stress in the testes, and changes in testicular morphology. [] This highlights the importance of responsible use and understanding potential risks.
Q19: What about the impact of Haloxyfop-P-methyl on non-target organisms?
A: One study investigated the effects of Haloxyfop-P-methyl on the beneficial insect Trichogramma chilonis. [] The research indicated that exposure to field-dose residues of Haloxyfop-P-methyl could affect the survival and parasitism rates of this natural enemy. [] This highlights the importance of considering potential impacts on beneficial insects in agricultural ecosystems.
Q20: What analytical methods are used to measure Haloxyfop-P-methyl?
A: Researchers utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify Haloxyfop-P-methyl residues in various matrices, including soil, plant tissue, and straw. [, , ] This technique offers high sensitivity and selectivity for accurate residue analysis.
Q21: Are there any immunological techniques used in Haloxyfop-P-methyl research?
A: Scientists have developed an enzyme-linked immunosorbent assay (ELISA) for the rapid detection of Haloxyfop-P-methyl residues in various samples, including water, soil, and vegetables. [] This method offers a potentially faster and more cost-effective approach for screening purposes.
Q22: Are there alternative herbicides for weed control?
A: The research papers mention various alternative herbicides for controlling grass weeds, including clethodim, quizalofop-p-ethyl, sethoxydim, pinoxaden, fluazifop-p-butyl, tepraloxydim, and others. [, , , , , , , , , , , , , , , , ] The choice of herbicide depends on the specific weed spectrum, crop tolerance, and resistance management strategies.
Q23: Are there specific research tools or resources mentioned in the context of Haloxyfop-P-methyl?
A: The research highlights the development of an enzyme-linked immunosorbent assay (ELISA) as a valuable tool for the rapid detection of Haloxyfop-P-methyl. [] This analytical method can aid in monitoring herbicide residues in various matrices, contributing to environmental safety assessments and resistance monitoring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
